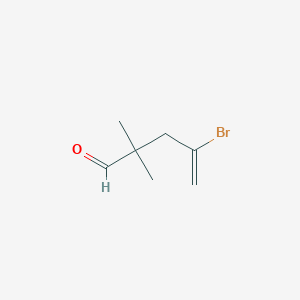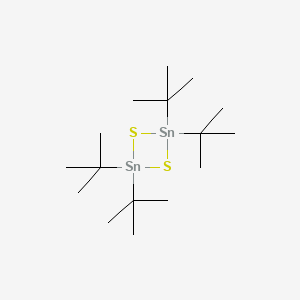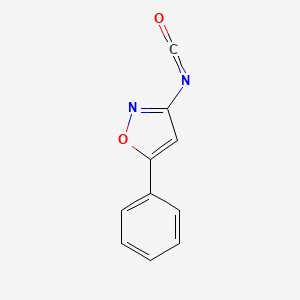
2H-Pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered nitrogen-containing heterocyclic compound. It is a versatile molecule found in various natural products and synthetic compounds, exhibiting a wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one can be synthesized through several methods:
Nucleophilic Substitution: This involves the reaction of furanone derivatives with amines.
Heterocyclization of Schiff Bases: Schiff bases react with maleic anhydride to form pyrrolone derivatives.
Three-Component Reactions: These reactions involve the use of aldehydes, isocyanides, and carboxylic acids under microwave irradiation.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of readily available precursors such as phenylpyruvic acid with various reagents under controlled conditions .
化学反应分析
Types of Reactions: 2H-Pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various substituted pyrrolones.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrrolone ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolones, which can exhibit different biological activities .
科学研究应用
2H-Pyrrol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrrolone derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2H-Pyrrol-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication.
Receptor Modulation: Pyrrolone derivatives can modulate the activity of estrogen receptors, making them useful in cancer therapy.
Radical Scavenging: Some derivatives exhibit antioxidant activity by scavenging free radicals.
相似化合物的比较
2H-Pyrrol-2-one can be compared with other similar compounds such as:
2-Pyrrolidinone: A γ-lactam with similar structural features but different biological activities.
3-Pyrroline-2-one: Another derivative with significant bioactive properties.
Pyrrolidin-2-one: Known for its use in the synthesis of various alkaloids and β-amino acids.
Uniqueness: this compound stands out due to its versatile reactivity and wide range of biological activities, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
54036-77-0 |
|---|---|
分子式 |
C4H3NO |
分子量 |
81.07 g/mol |
IUPAC 名称 |
pyrrol-2-one |
InChI |
InChI=1S/C4H3NO/c6-4-2-1-3-5-4/h1-3H |
InChI 键 |
VIXWGKYSYIBATJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















